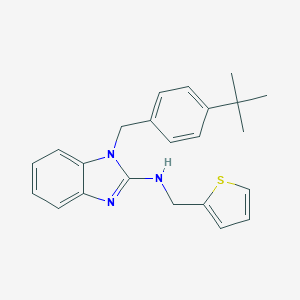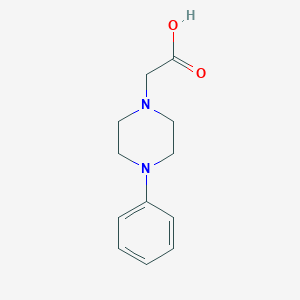amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). This compound is of great interest to the scientific community due to its potential therapeutic applications in various fields, including pain management, anxiety, and depression.
Wirkmechanismus
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide inhibits FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide increases levels of endocannabinoids, which can have various effects on the body, including pain relief, anxiety reduction, and mood improvement.
Biochemische Und Physiologische Effekte
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide has been shown to increase levels of the endocannabinoid anandamide in the brain, which can lead to pain relief and mood improvement. It has also been shown to reduce anxiety in animal models. In addition, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide is that it has a short half-life in the body, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide. One area of interest is the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide for pain management, particularly in chronic pain conditions. Another area of interest is the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide for anxiety and depression, as it has shown promise in animal models. Additionally, there is interest in developing longer-lasting inhibitors of FAAH that could be used therapeutically.
Synthesemethoden
The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-(3-methoxyphenyl)propan-1-amine to form the amide. The final step involves the reaction of the amide with 2-(3,4-dimethoxyphenyl)ethyl magnesium bromide to form 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase levels of endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. This has led to investigation into the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide for pain management, anxiety, and depression.
Eigenschaften
Produktname |
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide |
|---|---|
Molekularformel |
C21H28N2O4 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O4/c1-23(12-10-16-8-9-19(26-3)20(14-16)27-4)13-11-21(24)22-17-6-5-7-18(15-17)25-2/h5-9,14-15H,10-13H2,1-4H3,(H,22,24) |
InChI-Schlüssel |
AFYKIWGEODVQFN-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)OC |
Kanonische SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)


![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)


amino]propanamide](/img/structure/B226778.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)

